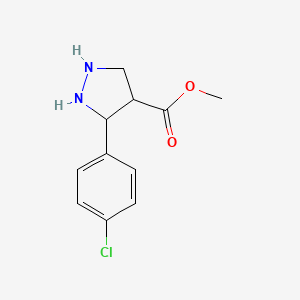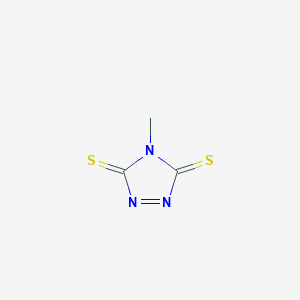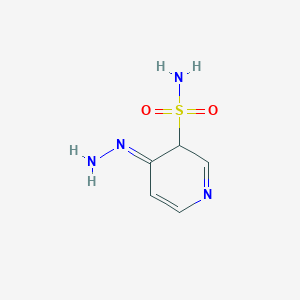
8-Bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its molecular formula C6H5BrN4O2 and a molecular weight of 245.03 g/mol . It is primarily used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione typically involves the bromination of 3-methylxanthine. The reaction is carried out using bromine in an organic solvent such as acetic acid or chloroform under controlled temperature conditions .
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors where the bromination reaction is carefully monitored to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Substitution Products: Various substituted xanthines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of xanthine.
Reduction Products: Reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
8-Bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and receptor binding.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 8-Bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets such as enzymes and receptors. It acts as an inhibitor of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in various physiological effects, including modulation of neurotransmitter release and smooth muscle relaxation .
Vergleich Mit ähnlichen Verbindungen
- 8-Bromo-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-Bromo-7-(2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-Bromo-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione
Uniqueness: 8-Bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione is unique due to its specific bromination pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit phosphodiesterase enzymes makes it particularly valuable in medicinal chemistry .
Eigenschaften
Molekularformel |
C7H9BrN4O2 |
|---|---|
Molekulargewicht |
261.08 g/mol |
IUPAC-Name |
8-bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C7H9BrN4O2/c1-11-3-4(9-6(11)8)12(2)7(14)10-5(3)13/h3-4H,1-2H3,(H,10,13,14) |
InChI-Schlüssel |
YQLSZMICOIQWQO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2C(N=C1Br)N(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


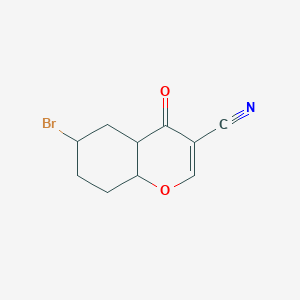

![2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester](/img/structure/B12360609.png)
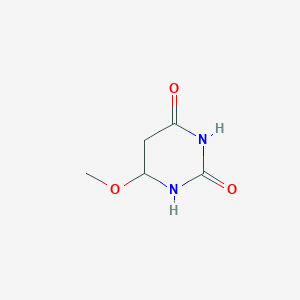

![2-[3-[5-[(R)-(1,3-dimethylazetidin-3-yl)-hydroxy-(4-propan-2-ylphenyl)methyl]pyridin-3-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B12360635.png)

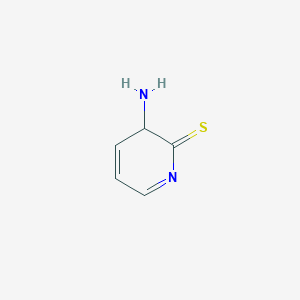
![2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12360651.png)
![4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide](/img/structure/B12360660.png)
![4-[5-(3-Chloroanilino)pyridin-3-yl]-2-hydroxybenzoic acid](/img/structure/B12360665.png)
